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molecular formula C7H14N2O B1359919 Cyclohexylurea CAS No. 698-90-8

Cyclohexylurea

Cat. No. B1359919
M. Wt: 142.2 g/mol
InChI Key: WUESWDIHTKHGQA-UHFFFAOYSA-N
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Patent
US04740618

Procedure details

495 g (5 mols) of cyclohexylamine and 390 g (6.5 mols) of urea are heated under reflux in 750 ml of water. After the splitting-off of ammonia is complete, the mixture is cooled down and the product is filtered off with suction. After washing and drying, 638 g of N-cyclohexylurea (90% of theory) are obtained.
Quantity
495 g
Type
reactant
Reaction Step One
Name
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:8][C:9](N)=[O:10].N>O>[CH:1]1([NH:7][C:9]([NH2:8])=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
495 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
390 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled down
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 638 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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